molecular formula C23H26N4O2 B2650448 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251676-22-8

7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2650448
CAS No.: 1251676-22-8
M. Wt: 390.487
InChI Key: XTNLFFHLRAXAHZ-UHFFFAOYSA-N
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Description

7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthyridine core, a morpholine ring, and a phenyl group with an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental science.

Mechanism of Action

The mechanism of action of 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine include other naphthyridine derivatives, morpholine-containing compounds, and phenyl-substituted molecules. Examples include:

  • 7-methyl-1,8-naphthyridine
  • 3-(morpholine-4-carbonyl)phenylboronic acid
  • N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNLFFHLRAXAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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